molecular formula C28H36N4O2S B2415859 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 946317-03-9

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2415859
M. Wt: 492.68
InChI Key: HLQOFBQOARNWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • A study by Aal et al. (2007) focused on the synthesis of compounds conjugated with a dimethylaminosulfonyl moiety, reporting their antimicrobial and antifungal activities. This indicates the compound's utility in generating new molecules with potential biological applications (Aal et al., 2007).

Antimicrobial and Antifungal Activities

  • Kumar et al. (2019) synthesized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, which exhibited in vitro antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial and fungal strains. This showcases the compound's relevance in developing new antimicrobial agents and cancer therapeutics (Kumar et al., 2019).

Enzyme Inhibition and Molecular Docking Studies

  • Alyar et al. (2019) conducted a study on Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on enzyme activities and conducting molecular docking studies to understand their binding interactions. This research demonstrates the compound's potential in enzyme inhibition and as a tool in computational biology studies (Alyar et al., 2019).

Nonlinear Optical Properties

  • Okada et al. (2003) investigated ethyl-substituted stilbazolium derivatives for second-order nonlinear optics, showing the compound's utility in materials science, particularly in the development of new optical materials (Okada et al., 2003).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c1-22-10-15-27(20-23(22)2)35(33,34)29-21-28(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,28-29H,16-19,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOFBQOARNWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

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